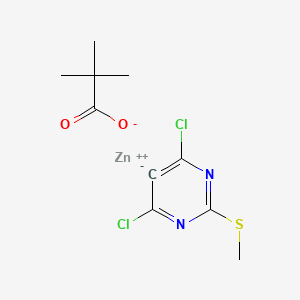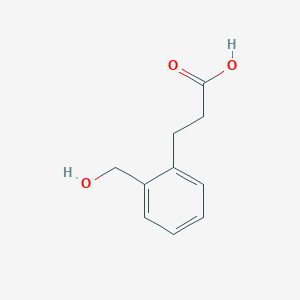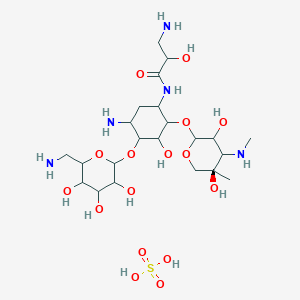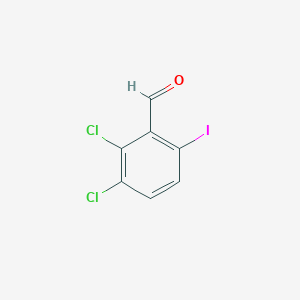
7-methoxy-5-nitro-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-5-nitro-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid typically involves the nitration of 7-methoxyindole followed by carboxylation. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-methoxy-5-nitro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and Pd/C.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the carboxyl group.
Substituted derivatives: Formed by nucleophilic substitution of the methoxy group.
Aplicaciones Científicas De Investigación
7-methoxy-5-nitro-1H-indole-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The carboxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
7-nitroindole: Similar in structure but lacks the methoxy group.
5-methoxyindole-3-carboxylic acid: Similar in structure but lacks the nitro group.
Indole-3-carboxylic acid: Lacks both the methoxy and nitro groups.
Uniqueness
7-methoxy-5-nitro-1H-indole-3-carboxylic acid is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties. The methoxy group enhances the compound’s solubility and stability, while the nitro group contributes to its biological activity.
Propiedades
Fórmula molecular |
C10H8N2O5 |
|---|---|
Peso molecular |
236.18 g/mol |
Nombre IUPAC |
7-methoxy-5-nitro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O5/c1-17-8-3-5(12(15)16)2-6-7(10(13)14)4-11-9(6)8/h2-4,11H,1H3,(H,13,14) |
Clave InChI |
IOZGBNQIQNLVMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1NC=C2C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)


![5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B14781490.png)



![2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)


